2,3-Dimethyl-5-propylpyrazine

Gas chromatography Kovats retention index Regioisomer separation

2,3-Dimethyl-5-propylpyrazine (CAS 32262-98-9) is a tri-alkylated pyrazine (C₉H₁₄N₂, MW 150.22) carrying methyl substituents at positions 2 and 3 and a propyl group at position 5. It belongs to the alkylpyrazine class of nitrogen-containing heterocyclic aroma compounds widely associated with Maillard-type roasted, nutty, and meaty food odors.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 32262-98-9
Cat. No. B3051237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-5-propylpyrazine
CAS32262-98-9
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCC1=CN=C(C(=N1)C)C
InChIInChI=1S/C9H14N2/c1-4-5-9-6-10-7(2)8(3)11-9/h6H,4-5H2,1-3H3
InChIKeyRHCYSZMTNWMCOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-5-propylpyrazine (CAS 32262-98-9): Procurement-Relevant Identity and Chemical Class


2,3-Dimethyl-5-propylpyrazine (CAS 32262-98-9) is a tri-alkylated pyrazine (C₉H₁₄N₂, MW 150.22) carrying methyl substituents at positions 2 and 3 and a propyl group at position 5 [1]. It belongs to the alkylpyrazine class of nitrogen-containing heterocyclic aroma compounds widely associated with Maillard-type roasted, nutty, and meaty food odors [2]. The compound has been specifically detected as a volatile constituent of cooked shrimp and roasted wheat germ, distinguishing it from other pyrazine regioisomers [3].

GC reference standard for alkylpyrazine regioisomer identification
Seafood / crustacean aroma model systems (cooked shrimp volatile)
Maillard reaction and non-polar phase partitioning research

Why 2,3-Dimethyl-5-propylpyrazine Cannot Be Swapped with Other Alkylpyrazines in Flavor and Analytical Applications


Alkylpyrazines are frequently treated as a generic class of 'nutty/roasted' odorants; however, the specific substitution pattern (positions 2,3-dimethyl; 5-propyl) confers a chromatographic and sensory profile that is not interchangeable with regioisomers [1]. Measured Kovats retention indices demonstrate that 2,3-dimethyl-5-propylpyrazine elutes at RI 1154 (OV-101), while its closest structural isomer 2,5-dimethyl-3-propylpyrazine elutes at RI 1142 on the identical stationary phase [2]. This 12-index-unit separation confirms that procurement of the incorrect regioisomer would introduce a distinct, non-identical volatile into a formulated product, potentially altering both analytical quantification and perceived aroma quality [3].

RI mismatch2,3-dimethyl-5-propyl (RI 1154) vs. 2,5-dimethyl-3-propyl (RI 1142) – GC retention may shift peak assignment in complex matrices.
Odor profileSubstitution pattern alters aroma quality; replacing regioisomers risks unintended roasted/nutty balance.
Solubility gap~11× lower water solubility vs. 2-propylpyrazine; headspace and dosing in aqueous models may not transfer.

Quantitative Differentiation of 2,3-Dimethyl-5-propylpyrazine from Closest Analogs


Chromatographic Retention Index: 2,3-Dimethyl-5-propylpyrazine vs. 2,5-Dimethyl-3-propylpyrazine on OV-101

On a non-polar OV-101 capillary column under identical temperature-programmed conditions, 2,3-dimethyl-5-propylpyrazine exhibits a Kovats retention index of 1154, whereas its direct regioisomer 2,5-dimethyl-3-propylpyrazine elutes at RI 1142 [1]. This difference of +12 index units is analytically significant for GC-based identification and quantification, particularly when both regioisomers may be present in complex food or reaction matrices [2].

RI vs. regioisomer
Head-to-head
RI 1154 vs. 1142 (Δ +12 units, OV-101)
Confirms chromatographic separation; incorrect isomer may compromise GC peak assignment.
Reported under identical N₂ ramp conditions (Mihara & Masuda, 1987).
Gas chromatography Kovats retention index Regioisomer separation

Retention Index Comparison: 2,3-Dimethyl-5-propylpyrazine vs. 3,5-Dimethyl-2-ethylpyrazine

Replacing the 5-propyl group with a 2-ethyl group while retaining dimethyl substitution yields 3,5-dimethyl-2-ethylpyrazine, which elutes at RI 1064 on the same OV-101 stationary phase – a full 90 index units earlier than the target compound (RI 1154) [1]. This large difference reflects the retention-increasing effect of the propyl substituent at position 5 relative to an ethyl group at position 2, as systematically documented by Mihara and Masuda [2].

RI vs. ethyl analog
Head-to-head
RI 1154 vs. 1064 (Δ +90 units), propyl vs. ethyl at position 5/2
Large retention gap supports substituent-driven volatility selection; substitution would alter retention time significantly.
OV-101 column, comparable conditions.
Structure-retention relationship Gas chromatography Alkyl chain effect

Estimated Water Solubility: 2,3-Dimethyl-5-propylpyrazine vs. 2-Propylpyrazine

2,3-Dimethyl-5-propylpyrazine has an estimated water solubility of 488.9 mg/L at 25 °C, whereas the simpler analog 2-propylpyrazine (lacking the two methyl substituents) is estimated at ~5,476 mg/L [1]. The approximately 11-fold lower aqueous solubility arises from the two additional methyl groups, which increase molecular volume and hydrophobicity [2].

Water solubility
Cross-study
Est. 489 mg/L vs. ~5,476 mg/L (2-propylpyrazine), ~11-fold lower
Reduced aqueous solubility affects headspace partitioning and dosing in beverage/bioassay models.
In silico estimates; experimental data not available.
Hydrophobicity Partitioning Formulation

Estimated logP (Octanol-Water Partition Coefficient): Target vs. Lower-Molecular-Weight Alkylpyrazines

The target compound has an estimated logP of 1.70 (XLogP3), exceeding that of 2,5-dimethylpyrazine (logP ~0.64–1.13) [1] and 2-propylpyrazine (logP ~1.24) . The higher logP reflects the combined contribution of three alkyl substituents (two methyl + one propyl) and predicts stronger partitioning into lipid phases, oils, and non-polar matrices relative to less substituted analogs [2].

Lipophilicity (logP)
Cross-study
logP 1.70 (est.) vs. 0.64–1.24 for less substituted pyrazines
Higher predicted lipid affinity differentiates retention in fatty matrices and release dynamics.
XLogP3; experimental logP not reported.
Lipophilicity QSAR Flavor release

Natural Occurrence Profile: Cooked Shrimp and Roasted Wheat Germ Specificity

2,3-Dimethyl-5-propylpyrazine has been specifically detected in cooked shrimp and roasted wheat germ, but not broadly quantified across diverse food matrices [1]. In contrast, the common alkylpyrazine 2,3,5-trimethylpyrazine is widely reported across cocoa, coffee, potato, peanut, and numerous other roasted foods [2]. This narrower confirmed occurrence profile suggests a more specialized formation pathway, potentially linked to specific precursor compositions (e.g., crustacean amino acid profiles) [3].

Natural occurrence
Class-level
Detected in cooked shrimp, roasted wheat germ (narrow profile) vs. ubiquitous trimethylpyrazine
Specific crustacean/cereal matrix association may serve as authenticity marker.
Curated food metabolome data; not extensively quantified across matrices.
Food metabolomics Volatile profiling Maillard chemistry

Structure-Odor Relationship: Position-5 Propyl Substitution and Predicted Odor Threshold Elevation

Wagner et al. (1999) determined that in the 3,5-dimethylpyrazine scaffold, substitution of a methyl at position 2 by an ethyl group yields a 4,500-fold decrease in odor threshold, whereas placement of a propyl, butyl, or larger alkyl group at the same position raises the threshold by at least 2,200-fold relative to the ethyl analog [1]. While 2,3-dimethyl-5-propylpyrazine was not individually measured in that study, it carries the propyl group at position 5 rather than position 2, a substitution pattern generally associated with elevated odor thresholds according to the steric receptor model proposed by Wagner and Grosch [2].

Odor threshold (pred.)
Class-level
Not individually measured; propyl at position 5 predicted elevated threshold per Wagner SAR model
May support subtle roasted note; high-potency ethyl analogs offer contrast if needed.
Model-based inference, compound not in original training set.
Structure-odor relationships Odor threshold Molecular modeling

Proven and High-Confidence Application Scenarios for 2,3-Dimethyl-5-propylpyrazine


Chromatographic Reference Standard for Regioisomer-Specific Pyrazine Analysis in Complex Food Matrices

Analytical laboratories quantifying alkylpyrazines in roasted foods, coffee, or seafood require regioisomer-resolved standards [1]. With a documented RI of 1154 on OV-101, 2,3-dimethyl-5-propylpyrazine serves as a retention-index-anchored reference point for GC-MS identification in samples where co-eluting regioisomers (e.g., 2,5-dimethyl-3-propylpyrazine at RI 1142) would otherwise confound peak assignment [2].

Seafood Aroma Reconstitution and Crustacean Flavor Model Systems

The compound's confirmed detection in cooked shrimp positions it as a candidate authentic volatile for crustacean aroma models [1]. Flavor houses and academic researchers constructing shrimp or prawn aroma recombinates may incorporate this specific pyrazine to replicate the authentic volatile profile, distinguishing it from the more generic nutty/roasted notes contributed by 2,5-dimethylpyrazine or 2,3,5-trimethylpyrazine [2].

Maillard Reaction Mechanistic Studies with Non-Polar Product Profiling

As a confirmed Maillard reaction product with an estimated logP of 1.70 and limited water solubility (~489 mg/L) [1], 2,3-dimethyl-5-propylpyrazine is of interest for studies investigating the formation kinetics and partitioning behavior of relatively non-polar pyrazines in lipid-rich or biphasic model systems [2]. Its lipophilic character differentiates it from more water-soluble pyrazines and enables investigation of matrix effects on volatile retention.

Structure-Odor-Relationship (SAR) Training Sets for Alkylpyrazine QSAR/CoMFA Modeling

The target compound's defined substitution pattern (vicinal dimethyl at 2,3; propyl at 5) adds a specific data point to SAR datasets exploring how alkyl chain length and position modulate pyrazine odor quality and threshold [1]. While its individual odor threshold remains unmeasured, its inclusion in computational QSAR or 3D-QSPR models alongside characterized analogs (Wagner et al., 1999) can improve predictive accuracy for other tri-alkylated pyrazines [2].

Application
Selection Property
Validation Focus
GC-MS reference for pyrazine regioisomers
Documented RI 1154 (OV-101) anchor
Co-elution resolution vs. 2,5-dimethyl-3-propyl (RI 1142)
Crustacean aroma reconstitution models
Confirmed detection in cooked shrimp
Authentic volatile profile vs. generic trimethylpyrazine
Maillard reaction / partitioning studies
Estimated logP 1.70 & low water solubility
Non-polar phase retention & release kinetics
Alkylpyrazine QSAR/SAR modeling
Defined 2,3-dimethyl-5-propyl substitution
Chain-length/position odor threshold prediction
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